Isometheptene

Description

Properties

IUPAC Name |

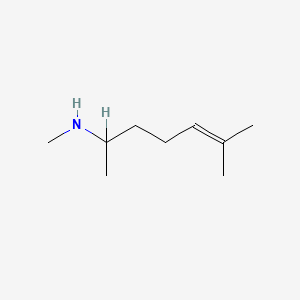

N,6-dimethylhept-5-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQUOJBERHHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5984-50-9 (monotartrate), 6168-86-1 (mono-hydrochloride), 7492-31-1 (mucate[2:1]) | |

| Record name | Isometheptene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023172 | |

| Record name | Isometheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isometheptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

503-01-5 | |

| Record name | Isometheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isometheptene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometheptene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hepten-2-amine, N,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isometheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isometheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7L24THH6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isometheptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isometheptene mechanism of action in cranial vasoconstriction

An In-Depth Technical Guide on the Core Mechanism of Action of Isometheptene in Cranial Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometheptene is a sympathomimetic amine utilized primarily in the treatment of migraine and tension headaches.[1][2] Its therapeutic efficacy is largely attributed to its vasoconstrictive properties on dilated cranial and cerebral arterioles.[3][4] This technical guide provides a detailed examination of the molecular mechanism of action through which isometheptene exerts its cranial vasoconstrictor effects. It consolidates available preclinical data, outlines key experimental protocols used in its pharmacological characterization, and presents its mechanism within the broader context of sympathetic nervous system activation and vascular smooth muscle physiology.

Introduction to Isometheptene

Isometheptene is an unsaturated aliphatic secondary amine with sympathomimetic properties.[1][4] For decades, it has been a component of combination therapies for acute headache management, valued for its ability to constrict the painfully dilated blood vessels associated with certain types of headaches.[5][6] While its clinical use is established, a granular understanding of its pharmacological action is crucial for future drug development and optimization. The primary mechanism of action is the constriction of cranial and cerebral arterioles, which reduces the pulsatile stimuli that contribute to vascular headache pain.[3][5][7]

Core Mechanism of Action: An Indirect-Acting Sympathomimetic

Isometheptene's vasoconstrictive effects are not a result of direct receptor agonism but are mediated through the activation of the sympathetic nervous system.[1][2] It is classified as an indirect-acting sympathomimetic amine, exerting its effects primarily through a "tyramine-like" mechanism.[8]

This involves the following key steps:

-

Neuronal Uptake and Neurotransmitter Displacement: Isometheptene is taken up into presynaptic sympathetic nerve terminals that innervate the cranial vasculature.

-

Norepinephrine Release: Inside the nerve terminal, isometheptene displaces norepinephrine from storage vesicles, leading to its release into the synaptic cleft.[1][2]

-

Adrenergic Receptor Activation: The released norepinephrine then binds to and activates postsynaptic α-adrenergic receptors on the surface of vascular smooth muscle cells.[1][2] While norepinephrine can activate both α and β receptors, its effect on vascular smooth muscle is predominantly mediated by α1-adrenergic receptors, leading to constriction.

Intracellular Signaling Cascade

The activation of α1-adrenergic receptors by norepinephrine initiates a well-defined signal transduction cascade that culminates in smooth muscle contraction.[2]

-

G-Protein Activation: The α1-receptor is a G-protein coupled receptor (GPCR). Upon norepinephrine binding, it activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2]

-

Myosin Light Chain Kinase (MLCK) Activation: The resulting increase in intracellular Ca²⁺ concentration leads to its binding with the protein calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).[2]

-

Smooth Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and, consequently, vasoconstriction.[2]

Caption: Signaling pathway of isometheptene's indirect sympathomimetic action.

Enantiomer-Specific Activity

Isometheptene is a racemic drug, and research indicates that its enantiomers, (R)- and (S)-isometheptene, possess different pharmacological profiles.[8][9]

-

(S)-Isometheptene: This enantiomer is a more potent vasopressor. Its vascular response is mediated by both an indirect, tyramine-like action and a minor direct stimulation of α1-adrenoceptors.[8]

-

(R)-Isometheptene: The vascular response to this enantiomer is exclusively via an indirect, tyramine-like mechanism and is of a lesser magnitude than its (S)-counterpart.[8]

This distinction suggests that the (S)-enantiomer may be primarily responsible for the vasoconstrictive side effects, while the therapeutic contribution of each enantiomer to antimigraine efficacy remains an area of active investigation.[8]

Quantitative Pharmacological Data

Publicly available quantitative data on the binding affinities and potency of isometheptene at specific receptors are limited. However, studies on isolated human blood vessels provide some insight into its vasoactive profile. At a high concentration of 100 μM, both enantiomers of isometheptene induced a minor contraction in the human middle meningeal artery.[8][10] In contrast, no significant contractile response was observed in human coronary arteries or saphenous veins at the same concentrations, suggesting a degree of vascular bed selectivity and a relatively safe peripheral vascular profile.[8][10]

Table 1: Vasoactive Effects of Isometheptene Enantiomers on Human Blood Vessels

| Tissue | Compound | Concentration | Observed Effect |

|---|---|---|---|

| Human Middle Meningeal Artery | (R)-Isometheptene | 100 µM | Minor Contraction[8][10] |

| Human Middle Meningeal Artery | (S)-Isometheptene | 100 µM | Minor Contraction[8][10] |

| Human Coronary Artery (Proximal) | (R)- & (S)-Isometheptene | Up to 100 µM | No significant contraction[8][10] |

| Human Coronary Artery (Distal) | (R)- & (S)-Isometheptene | Up to 100 µM | No significant contraction[8][10] |

| Human Saphenous Vein | (R)- & (S)-Isometheptene | Up to 100 µM | No significant contraction[8][10] |

Data sourced from a 2019 study by van den Broek et al.[8][10]

Experimental Protocols for Characterization

The pharmacological effects of isometheptene on cranial vasculature are investigated using established in vitro and in vivo models.

In Vitro Vasoconstriction Assay (Organ Bath)

This methodology allows for the direct measurement of a drug's effect on isolated blood vessel segments.

Methodology:

-

Tissue Procurement: Human blood vessels, such as the middle meningeal artery, are obtained from donors.[8]

-

Preparation: Arterial segments are dissected into rings and mounted between two hooks in an organ bath filled with a heated, oxygenated physiological salt solution.[10]

-

Equilibration: The vessel rings are allowed to equilibrate under a standardized resting tension.

-

Viability Test: The functional integrity of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent like potassium chloride.

-

Concentration-Response Curve: Isometheptene is added to the bath in a cumulative manner, and the resulting isometric force of contraction is measured by a transducer.

-

Data Analysis: The recorded tension is plotted against the drug concentration to generate a concentration-response curve, from which potency (EC₅₀) and maximum efficacy (Emax) can be determined.

Caption: Workflow for assessing vasoactive properties using an organ bath.

In Vivo Closed Cranial Window Model

This animal model enables the direct observation of dural blood vessels in a live, controlled setting to assess drug effects on vessel diameter.

Methodology:

-

Animal Preparation: A rat is anesthetized, and a "cranial window" is surgically created by thinning the skull to allow for microscopic observation of the underlying dural meningeal arteries.[10]

-

Baseline Measurement: The baseline diameter of the dural arteries is recorded using intravital microscopy.

-

Drug Administration: Isometheptene or a vehicle control is administered systemically (e.g., intravenously).

-

Vasoactive Challenge: Neurogenic dural vasodilation can be elicited, for example by administering Calcitonin Gene-Related Peptide (CGRP), to test isometheptene's ability to counteract this dilation.[8]

-

Diameter Monitoring: The diameter of the dural vessels is continuously monitored and recorded throughout the experiment.

-

Data Analysis: Changes in vessel diameter from baseline are calculated to quantify the vasoconstrictor response. The discrepancy between in vitro and in vivo results for isometheptene suggests its tyramine-like action is more evident when the perivascular sympathetic tone is intact, as it is in vivo.[8]

Caption: Workflow for assessing in vivo effects on dural arteries.

Conclusion

The primary mechanism of action for isometheptene in cranial vasoconstriction is its function as an indirect-acting sympathomimetic amine.[1][2] It induces the release of norepinephrine from sympathetic nerve terminals, which in turn activates α1-adrenergic receptors on vascular smooth muscle cells, leading to contraction via the PLC-IP3-Ca²⁺ signaling pathway.[2] Pharmacological studies have shown a modest direct contractile effect only at high concentrations in isolated human middle meningeal arteries, with a more pronounced vasoconstrictor response in vivo where sympathetic tone is present.[8] The differential activity of its (S) and (R) enantiomers presents an opportunity for the development of more targeted therapeutics.[8] A comprehensive understanding of this mechanism is vital for the rational design of novel, non-ergot antimigraine agents with favorable efficacy and safety profiles.

References

- 1. Isometheptene - Wikipedia [en.wikipedia.org]

- 2. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isometheptene, Dichloralphenazone and Acetaminophen Capsules: Package Insert / Prescribing Info [drugs.com]

- 4. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Articles [globalrx.com]

- 6. ISOMETHEPTENE/ACETAMINOPHEN/DICHLORALPHENAZONE - ORAL (Amidrine, Isocom, Midchlor, Midrin) side effects, medical uses, and drug interactions. [medicinenet.com]

- 7. drugs.com [drugs.com]

- 8. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasp-pain.org [iasp-pain.org]

- 10. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Isometheptene: A Technical Guide for Researchers

An In-depth Examination of a Sympathomimetic Amine with a Dual Mechanism of Action

Abstract

Isometheptene is a sympathomimetic amine utilized primarily in the management of migraine and tension headaches. Its therapeutic effect is largely attributed to its vasoconstrictive properties, which stem from a complex mechanism of action involving both direct and indirect sympathomimetic activities. This technical guide provides a comprehensive overview of the pharmacological profile of isometheptene and its enantiomers, (S)-isometheptene and (R)-isometheptene. It delves into their receptor binding affinities, functional activities, and the detailed experimental protocols used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Isometheptene is an aliphatic secondary amine that exerts its physiological effects by interacting with the sympathetic nervous system[1][2]. It is clinically available, often in combination with other analgesics and sedatives, for the treatment of acute headache episodes[3][4]. The sympathomimetic action of isometheptene leads to the constriction of cerebral and cranial arterioles, thereby alleviating the pulsatile pain associated with vascular headaches[5][6]. This guide will explore the nuanced pharmacology of isometheptene, with a particular focus on the distinct properties of its stereoisomers.

Mechanism of Action

Isometheptene's sympathomimetic effects are mediated through a dual mechanism:

-

Indirect Sympathomimetic Action: Isometheptene acts as a tyramine-like agent, meaning it can displace norepinephrine from sympathetic nerve terminals, leading to an increase in the synaptic concentration of this neurotransmitter and subsequent activation of adrenergic receptors[1][7]. Both enantiomers of isometheptene exhibit this property[5][8].

-

Direct Sympathomimetic Action: The (S)-enantiomer of isometheptene also possesses a direct agonist activity, primarily at α1-adrenergic receptors[8]. This direct action contributes to its vasoconstrictive effects. In contrast, the (R)-enantiomer is reported to have an exclusively tyramine-like action[8].

Furthermore, research has revealed that the (R)-enantiomer of isometheptene is a selective ligand for the Imidazoline I1 receptor, suggesting a potential role in central blood pressure regulation and nociception[2][9].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of isometheptene and its enantiomers.

Table 1: Receptor Binding Affinities (Ki) of Isometheptene Enantiomers

| Compound | Receptor | Ki (nM) |

| Racemic Isometheptene | Imidazoline I1 | 42 |

| (R)-Isometheptene | Imidazoline I1 | 18 |

| (S)-Isometheptene | Imidazoline I1 | 1100 |

| (R)-Isometheptene | Sigma-1 | 1900 |

| (S)-Isometheptene | Sigma-1 | 2100 |

| (R)-Isometheptene | Sigma-2 | 5600 |

| (S)-Isometheptene | Sigma-2 | 5200 |

Data sourced from a patent application; specific experimental details beyond the use of equilibrium binding are limited.[2][9]

Table 2: Functional Potencies (EC50) of Isometheptene Enantiomers

| Compound | Receptor/Assay | EC50 (µM) |

| (S)-Isometheptene mucate | TAAR1 Activation | 21.12 |

| (R)-Isometheptene mucate | TAAR1 Activation | 29.45 |

Data sourced from a patent application describing a TAAR1 cAMP biosensor assay.[2][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of isometheptene's pharmacological profile.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of isometheptene and its enantiomers for specific receptors.

General Protocol (based on standard radioligand binding assay principles):

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., bovine adrenal medullary membranes for I1-imidazoline sites) are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]clonidine for I1-imidazoline receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (isometheptene enantiomers).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To measure the functional potency (EC50) of isometheptene enantiomers in activating the Trace Amine-Associated Receptor 1 (TAAR1).

Protocol (based on a cAMP biosensor assay):

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a plasmid encoding the TAAR1 receptor and a cAMP biosensor (e.g., a bioluminescence resonance energy transfer-based sensor).

-

Compound Application: The transfected cells are incubated with varying concentrations of the test compounds (isometheptene enantiomers).

-

Signal Detection: The change in the biosensor signal (e.g., BRET ratio) is measured, which corresponds to the intracellular cAMP concentration.

-

Data Analysis: Dose-response curves are generated, and the EC50 values are calculated using non-linear regression.

Objective: To assess the direct vasoconstrictor effects of isometheptene and its enantiomers on isolated blood vessels.

Protocol (Organ Bath Study):

-

Tissue Preparation: Segments of blood vessels (e.g., human middle meningeal artery) are dissected and mounted in organ baths filled with a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Reference Contraction: A reference contractile response is obtained by exposing the tissues to a high concentration of potassium chloride (e.g., 100 mM KCl).

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves are constructed by adding increasing concentrations of the test compounds (isometheptene enantiomers) to the organ bath.

-

Data Analysis: The contractile responses are measured and expressed as a percentage of the reference contraction.

In Vivo Cardiovascular Studies in Pithed Rats

Objective: To characterize the cardiovascular effects of isometheptene and its enantiomers and to elucidate their mechanisms of action in the absence of central nervous system reflexes.

Protocol:

-

Animal Preparation: Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum into the vertebral canal (pithing). The animals are then artificially ventilated.

-

Instrumentation: Catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration. Heart rate is derived from the blood pressure signal.

-

Drug Administration: Intravenous bolus injections of isometheptene, its enantiomers, or vehicle are administered at increasing doses (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg).

-

Pharmacological Blockade: To investigate the mechanism of action, experiments are repeated in separate groups of animals pre-treated with specific receptor antagonists (e.g., prazosin for α1-adrenoceptors, propranolol for β-adrenoceptors) or with reserpine to deplete catecholamine stores (to assess tyramine-like effects).

-

Data Analysis: Changes in heart rate and diastolic blood pressure are recorded and analyzed.

Visualizing Pharmacological Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of isometheptene.

Caption: Mechanism of action of Isometheptene enantiomers.

Caption: Experimental workflow for cardiovascular assessment in pithed rats.

Caption: Postulated signaling pathway for direct vasoconstriction.

Discussion and Future Directions

The pharmacological profile of isometheptene reveals a complex interplay of direct and indirect sympathomimetic actions, with notable differences between its enantiomers. The (S)-enantiomer appears to be the primary contributor to the direct vasoconstrictor effects through its interaction with α1-adrenergic receptors, while both enantiomers possess a tyramine-like indirect action. The selective binding of the (R)-enantiomer to imidazoline I1 receptors opens avenues for investigating its potential role in central nervous system-mediated effects on blood pressure and pain.

A significant gap in the current understanding of isometheptene's pharmacology is the lack of quantitative binding data for its enantiomers at α- and β-adrenergic receptor subtypes. Future research should focus on conducting comprehensive radioligand binding and functional assays to determine the affinity and selectivity of (S)- and (R)-isometheptene for these receptors. Such data would provide a more complete picture of their sympathomimetic profiles and could inform the development of more targeted therapeutics for migraine and other vascular headaches.

Conclusion

Isometheptene is a sympathomimetic amine with a multifaceted pharmacological profile. Its vasoconstrictor properties, which are central to its therapeutic efficacy in headache, arise from a combination of direct α1-adrenergic agonism (primarily by the (S)-enantiomer) and an indirect, tyramine-like release of norepinephrine (by both enantiomers). The distinct pharmacological properties of its enantiomers highlight the importance of stereochemistry in drug action and suggest that the development of single-enantiomer formulations could offer therapeutic advantages. This technical guide provides a foundation for further research into the nuanced pharmacology of isometheptene and its potential for the development of novel therapeutics.

References

- 1. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pdspdb.unc.edu [pdspdb.unc.edu]

A Technical Guide to the Synthesis, Purification, and Characterization of Isometheptene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometheptene, a sympathomimetic amine, is a critical component in the treatment of migraines and tension headaches. Its clinical efficacy is closely tied to its stereochemistry, making the selective synthesis, purification, and characterization of its isomers a paramount concern for therapeutic development. This technical guide provides an in-depth overview of the methodologies employed in the preparation and analysis of Isometheptene isomers, with a focus on its enantiomeric forms, (R)-Isometheptene and (S)-Isometheptene. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a comprehensive understanding of the processes involved.

Introduction to Isometheptene and its Isomers

Isometheptene, chemically known as (±)-N,1,5-trimethyl-4-hexenylamine, is an aliphatic amine that exhibits vasoconstrictive properties, which are beneficial in alleviating certain types of headaches.[1][2] The molecule possesses a chiral center at the C6 position, leading to the existence of two enantiomers: (R)-Isometheptene and (S)-Isometheptene. Research has indicated that the pharmacological activity of these enantiomers can differ significantly, with the (R)-enantiomer showing potential as a selective ligand for imidazoline I1 receptor sites and exhibiting antihypertensive properties.[3][4] This highlights the importance of stereoselective synthesis and the characterization of individual isomers for the development of more effective and safer therapeutic agents.[5]

Synthesis of Isometheptene Isomers

The synthesis of specific Isometheptene isomers can be achieved through stereoselective routes, often employing chiral precursors to control the stereochemistry of the final product.

Stereoselective Synthesis of (R)-Isometheptene

A common strategy for the synthesis of (R)-Isometheptene involves the use of a chiral starting material, such as (R)-6-Methyl-hept-5-en-2-ol.[6] The synthesis workflow can be summarized as follows:

Caption: Stereoselective synthesis of (R)-Isometheptene from a chiral alcohol precursor.

Experimental Protocol:

-

Mesylation of (R)-6-Methyl-hept-5-en-2-ol: To a solution of (R)-6-Methyl-hept-5-en-2-ol in a suitable solvent (e.g., dichloromethane), triethylamine is added and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion. The resulting product is (R)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester.[6]

-

Amination: The mesylated intermediate is then reacted with methylamine in a suitable solvent under pressure and heat. The reaction mixture is worked up to isolate the final product, (R)-Isometheptene.

Synthesis of Racemic Isometheptene

The synthesis of racemic Isometheptene can be achieved through various methods, including the reductive amination of a ketone precursor. A historical method involves the reaction of 4-methylhexan-2-one with hydroxylamine to form an oxime, followed by catalytic hydrogenation.[7]

Purification of Isometheptene Isomers

The purification of Isometheptene isomers is crucial to isolate the desired stereoisomer from the reaction mixture and any potential side products. Common techniques include chromatography and crystallization.

Chromatographic Separation

Chromatography is a powerful technique for separating isomers.[8][9] Chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice for separating enantiomers.[10] For diastereomers, which have different physical properties, standard column chromatography can be effective.[10]

Caption: General workflow for the purification of Isometheptene isomers using chromatography.

Experimental Protocol (General):

-

Column Chromatography: The crude reaction mixture is loaded onto a silica gel column. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the Isometheptene isomers.

-

Chiral HPLC: The fractions containing the mixture of enantiomers are concentrated and then injected into a chiral HPLC system. A suitable chiral stationary phase and mobile phase are used to achieve separation of the (R) and (S) enantiomers.

Crystallization

Crystallization can be an effective method for purifying Isometheptene, often in the form of its salts, such as the mucate salt.[3][4] Diastereomeric crystallization is a classical method for resolving enantiomers. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[11]

Characterization of Isometheptene Isomers

The unambiguous identification and characterization of the synthesized and purified Isometheptene isomers are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of Isometheptene.[12][13] For distinguishing between isomers, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which can differ between stereoisomers.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[14]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[14]

X-ray Crystallography

For crystalline samples, single-crystal X-ray crystallography provides the absolute configuration of a chiral molecule, offering definitive proof of its stereochemistry.[3][4]

Caption: Workflow for the comprehensive characterization of Isometheptene isomers.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of Isometheptene isomers. The exact values can vary depending on the specific experimental conditions.

| Parameter | (R)-Isometheptene | (S)-Isometheptene | Racemic Isometheptene |

| Synthesis Yield | Varies (dependent on route) | Varies (dependent on route) | Varies (dependent on route) |

| Purity (post-purification) | >99% (chiral HPLC) | >99% (chiral HPLC) | >98% (GC/HPLC) |

| ¹H NMR (indicative shifts) | Specific shifts for chiral center protons | Different specific shifts for chiral center protons | Overlapping signals from both enantiomers |

| ¹³C NMR (indicative shifts) | Specific shifts for chiral center carbon | Different specific shifts for chiral center carbon | Overlapping signals from both enantiomers |

| Mass Spectrum (m/z) | Consistent with C₉H₁₉N | Consistent with C₉H₁₉N | Consistent with C₉H₁₉N |

| Specific Rotation [α]D | Positive value | Negative value | ~0° |

Conclusion

The synthesis, purification, and characterization of Isometheptene isomers are critical for the advancement of therapeutics for migraines and tension headaches. Stereoselective synthesis routes, coupled with robust purification techniques like chiral chromatography and crystallization, enable the isolation of enantiomerically pure compounds. A comprehensive suite of analytical methods, including NMR, MS, and X-ray crystallography, is essential for the definitive identification and characterization of these isomers. This guide provides a foundational framework for researchers and professionals in the field of drug development to navigate the complexities of working with Isometheptene and its stereoisomers.

References

- 1. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isometheptene - Wikipedia [en.wikipedia.org]

- 3. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 4. CA2898450A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9403755B2 - Isometheptene isomer - Google Patents [patents.google.com]

- 7. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

Isometheptene: A Technical Guide to Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine utilized in the management of migraine and tension headaches. Its therapeutic effects are primarily attributed to its vasoconstrictive properties. This document provides an in-depth analysis of isometheptene's receptor binding profile and affinity, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.

Receptor Binding Profile and Affinity

Isometheptene's interaction with various receptor systems has been a subject of interest, particularly concerning its mechanism of action in headache treatment. The available data primarily focuses on its affinity for imidazoline receptors, with limited quantitative information on its interaction with adrenergic, serotonergic, and dopaminergic receptors.

Data Presentation

| Compound | Receptor | Ki (nM) |

| Racemic Isometheptene | I1-Imidazoline | 42[1] |

| (R)-Isometheptene | I1-Imidazoline | 18[1] |

| (S)-Isometheptene | I1-Imidazoline | 1100[1] |

No specific Ki or IC50 values were identified for isometheptene at adrenergic, serotonergic, or dopaminergic receptors in the conducted literature search. One source mentioned that isometheptene does not display significant binding to any of the adrenergic receptors studied, though specific quantitative data to support this statement is not provided.

Mechanism of Action

Isometheptene is characterized as a sympathomimetic amine.[1][2][3] Its mechanism of action is understood to be twofold:

-

Indirect Sympathomimetic Action: Isometheptene can act as an indirect sympathomimetic, meaning it can displace catecholamines like norepinephrine from vesicles within neurons.[3] This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which then act on adrenergic receptors to cause vasoconstriction.

-

Direct Adrenergic Agonism: The (S)-enantiomer of isometheptene is suggested to have a minor, direct stimulating effect on α1-adrenoceptors.[4]

The vasoconstriction of cranial and cerebral arterioles is believed to be the primary mechanism for its efficacy in relieving vascular headaches.[5]

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of isometheptene are not extensively published. However, based on standard pharmacological practices for similar compounds and the available information, the following methodologies are likely employed.

Radioligand Binding Assay for I1-Imidazoline Receptor

This protocol is a generalized representation based on assays for other I1-imidazoline receptor ligands like moxonidine and clonidine.

Objective: To determine the binding affinity (Ki) of isometheptene and its enantiomers for the I1-imidazoline receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-Clonidine or [125I]-p-iodoclonidine.

-

Membrane Preparation: Homogenates from tissues expressing I1-imidazoline receptors (e.g., bovine adrenal medullary membranes or from cell lines stably expressing the receptor).

-

Test Compounds: Racemic isometheptene, (R)-isometheptene, (S)-isometheptene.

-

Non-specific Binding Control: A high concentration of a known I1-imidazoline ligand (e.g., moxonidine).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (isometheptene or its enantiomers).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays

To assess the functional activity of isometheptene as an agonist or antagonist, downstream signaling events following receptor activation can be measured.

-

Calcium Mobilization Assay: For receptors coupled to Gq proteins, agonist binding leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a fluorescence plate reader.

-

cAMP Assay: For receptors coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be quantified using various commercially available assay kits (e.g., HTRF, AlphaScreen, or ELISA-based methods).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for the I1-imidazoline receptor and a typical experimental workflow for a radioligand binding assay.

Caption: I1-Imidazoline Receptor Signaling Cascade.

Caption: Radioligand Binding Assay Experimental Workflow.

Conclusion

Isometheptene primarily exerts its pharmacological effects through interaction with the I1-imidazoline receptor, with the (R)-enantiomer showing higher affinity. Its sympathomimetic actions, leading to vasoconstriction, are the cornerstone of its therapeutic use in headaches. While quantitative binding data for isometheptene at adrenergic, serotonergic, and dopaminergic receptors is currently lacking in publicly available literature, the established affinity for the I1-imidazoline receptor provides a key insight into its molecular mechanism. Further research is warranted to fully elucidate the complete receptor binding profile of isometheptene and to provide a more comprehensive understanding of its pharmacological actions.

References

In Silico Modeling of Isometheptene and its Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometheptene, a sympathomimetic amine utilized in the management of migraine and tension headaches, exerts its therapeutic effects through vasoconstriction. This is primarily mediated by its interaction with adrenergic and I1-imidazoline receptors. This technical guide provides an in-depth overview of the in silico modeling of Isometheptene's interactions with its principal receptor targets. It details methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the structural basis of its activity. Furthermore, this guide outlines experimental protocols for the validation of in silico findings and presents a visual representation of the associated signaling pathways.

Introduction to Isometheptene

Isometheptene is a sympathomimetic amine that functions as a vasoconstrictor, making it effective in the treatment of migraines and tension headaches.[1][2][3] Its mechanism of action involves the activation of the sympathetic nervous system, leading to the constriction of dilated cranial and cerebral arterioles.[1][3][4] Isometheptene interacts with cell surface adrenergic receptors and has also been shown to have a high affinity for I1-imidazoline receptors.[1][5]

Isometheptene is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers. Research has indicated that the (R)-enantiomer possesses a significantly higher affinity for the I1-imidazoline receptor compared to the (S)-enantiomer, suggesting a stereospecific interaction that may be crucial for its therapeutic efficacy.[5]

Receptor Targets and Signaling Pathways

Isometheptene's pharmacological effects are mediated through its interaction with two primary classes of receptors:

-

Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that are central to the sympathetic nervous system.[1][6] Isometheptene's interaction with these receptors initiates a signaling cascade that results in smooth muscle contraction and subsequent vasoconstriction.[6]

-

I1-Imidazoline Receptors: These receptors are also implicated in the central regulation of blood pressure. The (R)-enantiomer of Isometheptene exhibits a high affinity for these receptors, suggesting their significant role in its mechanism of action.[5][7]

The activation of these receptors by Isometheptene triggers intracellular signaling pathways that ultimately lead to a physiological response.

Adrenergic Receptor Signaling Pathway

The binding of Isometheptene to adrenergic receptors (which can be of the α1, α2, or β subtypes) initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein.[8][9] Depending on the receptor subtype and the coupled G-protein (Gs, Gi, or Gq), different downstream effectors are activated:

-

Gs-coupled receptors: Activate adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

-

Gi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

Gq-coupled receptors: Activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[9]

The culmination of these pathways in vascular smooth muscle cells is an increase in intracellular calcium, which leads to muscle contraction and vasoconstriction.[6]

I1-Imidazoline Receptor Signaling Pathway

The precise signaling mechanism of the I1-imidazoline receptor is still under investigation, but it is known to be distinct from the classical adrenergic pathways. Activation of I1-receptors in the brainstem leads to a reduction in sympathetic outflow, which contributes to a decrease in blood pressure. However, in the context of Isometheptene's peripheral vasoconstrictor action, the direct signaling cascade in vascular smooth muscle is less well-defined. It is hypothesized to involve pathways that modulate intracellular calcium levels, ultimately leading to vasoconstriction.

In Silico Modeling of Isometheptene-Receptor Interactions

In the absence of specific published in silico studies on Isometheptene, this section outlines a robust and widely accepted workflow for modeling its interaction with adrenergic and I1-imidazoline receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] This technique can be used to estimate the binding affinity and identify key interacting residues.

Experimental Protocol: Molecular Docking of Isometheptene

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target receptor (e.g., β2-adrenergic receptor, PDB ID: 2RH1) from the Protein Data Bank (PDB).[11]

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.

-

-

Ligand Preparation:

-

Generate the 3D structure of (R)- and (S)-Isometheptene using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol or .pdb).

-

Optimize the ligand's geometry and assign charges.

-

-

Grid Generation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

Generate a grid box that encompasses the defined binding site using a program like AutoGrid.

-

-

Docking Simulation:

-

Perform the docking of Isometheptene into the prepared receptor using a docking program such as AutoDock Vina.

-

The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Isometheptene and the receptor residues.

-

Visualize the docked complex using molecular visualization software like PyMOL or VMD.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[1][2]

Experimental Protocol: MD Simulation of Isometheptene-Receptor Complex

-

System Setup:

-

Use the best-ranked docked pose of the Isometheptene-receptor complex as the starting structure.

-

Embed the complex in a lipid bilayer (for transmembrane receptors) and solvate with water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., CHARMM36 for proteins and lipids, CGenFF for the ligand).

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

-

Investigate the persistence of key interactions identified in the docking study.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor.[12][13]

Experimental Protocol: Pharmacophore Model Generation for Sympathomimetic Amines

-

Training Set Selection:

-

Compile a set of known active sympathomimetic amines with their biological activity data (e.g., Ki or IC50 values).

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

-

Model Generation and Validation:

-

Use software like PHASE or LigandScout to generate pharmacophore models based on the alignment of the training set molecules.

-

Validate the best model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

-

-

Virtual Screening:

-

The validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with potential sympathomimetic activity.

-

Experimental Validation

In silico predictions must be validated through experimental assays to confirm their accuracy. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[14][15]

Radioligand Binding Assay

Experimental Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes expressing the target receptor (e.g., from cells overexpressing the human β2-adrenergic receptor or from tissue known to be rich in the receptor).

-

-

Assay Setup:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors) that has a high affinity for the receptor.

-

Add increasing concentrations of unlabeled Isometheptene (the "competitor").

-

-

Incubation and Filtration:

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of Isometheptene.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Isometheptene that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Quantitative Data Summary

| Compound | Receptor | Parameter | Value (nM) | Reference |

| (R)-Isometheptene | I1-Imidazoline | Ki | 18 | [5] |

| (S)-Isometheptene | I1-Imidazoline | Ki | 1100 | [5] |

Conclusion

The in silico modeling approaches detailed in this guide provide a powerful framework for investigating the molecular interactions of Isometheptene with its adrenergic and I1-imidazoline receptor targets. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the structural determinants of Isometheptene's binding and activity. The subsequent experimental validation of these computational predictions is crucial for confirming their accuracy and advancing our understanding of this important therapeutic agent. This integrated computational and experimental approach is invaluable for the rational design of novel and more effective treatments for migraine and tension headaches.

References

- 1. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. cusabio.com [cusabio.com]

- 6. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. Molecular Docking and Drug Discovery in β-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) | MDPI [mdpi.com]

- 12. Imidazoline-1 receptor ligands as apoptotic agents: pharmacophore modeling and virtual docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

The Sympathomimetic Amine Isometheptene: A Historical and Technical Review of its Application in Headache Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometheptene, a sympathomimetic amine with vasoconstrictive properties, has a long history in the management of migraine and tension headaches. This technical guide provides an in-depth review of the discovery, historical development, and pharmacological profile of isometheptene for headache treatment. It details the initial synthesis, key clinical trials that shaped its use, and the evolution of its combination formulations. The document elucidates the dual mechanism of action involving both adrenergic and imidazoline receptors, with a focus on the distinct roles of its (R)- and (S)-enantiomers. Quantitative data from significant clinical studies are summarized, and detailed experimental protocols are outlined. Furthermore, signaling pathways and historical development workflows are visualized to provide a comprehensive understanding of isometheptene's role in headache therapy.

Discovery and Historical Development

Initial Synthesis

Early Pharmacological Investigations and Introduction into Headache Treatment

Initial preclinical studies, conducted in the mid-1940s, identified isometheptene as a sympathomimetic agent with the ability to constrict blood vessels. These early investigations recognized its potential for treating vascular headaches, a condition characterized by vasodilation. A preliminary report on a new product for migraine treatment containing isometheptene was published in the Proceedings of the Staff Meetings of the Mayo Clinic in 1945.[1]

Evolution of Combination Formulations

Isometheptene was rarely used as a monotherapy for headaches. Its therapeutic application has been almost exclusively in combination with other active pharmaceutical ingredients to enhance efficacy and address the multifaceted nature of headache pain. The most notable and widely studied combinations include:

-

Isometheptene Mucate, Dichloralphenazone, and Acetaminophen: This combination, famously marketed under the brand name Midrin, became a mainstay for the treatment of both migraine and tension-type headaches. Dichloralphenazone, a mild sedative, was included to reduce the emotional reaction to pain, while acetaminophen provided analgesia.[2][3]

-

Isometheptene Mucate, Caffeine, and Acetaminophen/Dipyrone: In other formulations, caffeine was added to further enhance the vasoconstrictive effects of isometheptene.[4] Combinations with the analgesic and antipyretic dipyrone have also been available in some countries.

Regulatory History and Market Status

In the United States, isometheptene-containing products were available prior to the 1962 Kefauver-Harris Amendment to the Federal Food, Drug, and Cosmetic Act, which mandated that manufacturers provide proof of efficacy in addition to safety. Under the Drug Efficacy Study Implementation (DESI) program, these products were reviewed by the National Academy of Sciences/National Research Council. The combination of isometheptene, dichloralphenazone, and acetaminophen was deemed "possibly" effective for the relief of migraine headaches, indicating a need for further investigation to establish substantial evidence of efficacy.[4] For tension headaches, some formulations were considered "effective."[4]

Over time, due to the lack of new clinical trials meeting contemporary standards for proving efficacy, the U.S. Food and Drug Administration (FDA) eventually took action. In 2017, the FDA notified manufacturers to cease distribution of unapproved isometheptene-containing drug products, leading to their withdrawal from the market.[4]

Mechanism of Action

Isometheptene's therapeutic effect in headache is primarily attributed to its ability to constrict dilated cranial and cerebral arterioles, thereby reducing the painful pulsations associated with vascular headaches.[2][3] This is achieved through a dual mechanism involving both indirect sympathomimetic action and direct receptor interaction.

Sympathomimetic and Adrenergic Effects

Isometheptene is an indirect-acting sympathomimetic amine. It is believed to act by displacing catecholamines, such as norepinephrine, from storage vesicles in sympathetic nerve endings. The released norepinephrine then activates adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.

Furthermore, research into the individual enantiomers of isometheptene has revealed a more nuanced interaction with the adrenergic system:

-

(S)-Isometheptene: This enantiomer exhibits a mixed sympathomimetic action, involving both an indirect, tyramine-like effect (norepinephrine release) and a direct stimulatory effect on α1-adrenergic receptors.

-

(R)-Isometheptene: In contrast, the (R)-enantiomer appears to act exclusively through an indirect, tyramine-like mechanism. This difference in direct receptor activity may contribute to a potentially better cardiovascular safety profile for the (R)-enantiomer.

The signaling pathway for α1-adrenergic receptor-mediated vasoconstriction is well-established and involves the Gq protein-coupled activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. The resulting increase in intracellular calcium leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Imidazoline Receptor Interaction

More recent investigations have uncovered a novel aspect of isometheptene's pharmacology, particularly concerning its (R)-enantiomer. (R)-Isometheptene has been identified as a selective ligand for the imidazoline subtype 1 (I1) receptor.[4][5][6] While the precise role of I1 receptors in migraine pathophysiology is still under investigation, their activation is known to modulate sympathetic outflow from the central nervous system. The signaling pathway for I1 receptors is distinct from the classical adrenergic pathways and is thought to involve the production of second messengers that can influence vascular tone and neuronal activity.

DOT Script for Adrenergic and Imidazoline Signaling Pathways

Caption: Signaling pathways of isometheptene's vasoconstrictive action.

Clinical Efficacy and Safety

The clinical utility of isometheptene in headache management has been evaluated in several studies, primarily with its combination formulations.

Early Clinical Trials

Two notable early double-blind, crossover trials conducted by Diamond and Medina in the mid-1970s provided initial evidence for the efficacy of isometheptene-containing compounds in migraine treatment.

-

Diamond S, Medina JL (1975): This study compared isometheptene mucate to a placebo in the treatment of migraine.

-

Diamond S (1976): This trial evaluated the combination of isometheptene mucate, acetaminophen, and dichloralphenazone.

While the full texts of these foundational studies are not widely accessible, they were instrumental in establishing the role of isometheptene combinations in headache management for several decades.

Comparative Clinical Trial with Sumatriptan

A key multicenter, double-blind, randomized, parallel-group study by Freitag et al. in 2001 compared the efficacy and safety of the isometheptene mucate, dichloralphenazone, and acetaminophen combination with the then-standard migraine therapy, sumatriptan succinate (50 mg), for the early treatment of mild-to-moderate migraine attacks.

-

Study Design: Multicenter, double-blind, randomized, parallel-group.

-

Patient Population: 137 patients diagnosed with migraine with or without aura according to the International Headache Society (IHS) criteria.

-

Inclusion Criteria: Patients experiencing mild-to-moderate migraine attacks.

-

Interventions:

-

Isometheptene mucate (65 mg), dichloralphenazone (100 mg), and acetaminophen (325 mg) combination.

-

Sumatriptan succinate (50 mg).

-

-

Primary Endpoint: Patient's response to treatment.

-

Secondary Endpoints: Headache recurrence within 24 hours, severity of recurrent headaches, improvement in functional disability, and global analysis of efficacy.

The study found no statistically significant difference in the primary endpoint of patient response to treatment between the two groups. However, some differences were observed in the secondary outcomes.

Table 1: Efficacy Outcomes of Isometheptene Combination vs. Sumatriptan

| Outcome Measure | Isometheptene Combination | Sumatriptan (50 mg) | Statistical Significance |

| Patient Response to Treatment | No significant difference | No significant difference | Not Statistically Significant |

| Headache Recurrence (at 24h) | No significant difference | No significant difference | Not Statistically Significant |

| Severity of Recurrent Headache | Less Severe | More Severe | Statistically Significant |

| Improvement in Functional Disability | Generally Better Improvement | Less Improvement | General Observation |

| Global Efficacy Analysis | Similar | Similar | Not Statistically Significant |

Table 2: Adverse Events in the Isometheptene Combination vs. Sumatriptan Trial

| Adverse Event Profile | Isometheptene Combination | Sumatriptan (50 mg) |

| Overall Incidence | Less Likely to have adverse effects | Somewhat more likely to have adverse effects |

Note: Specific percentages for adverse events were not detailed in the available abstract.

The authors concluded that both treatments were safe and effective for the early treatment of acute migraine, with the isometheptene combination potentially having a slight advantage in the early treatment of mild-to-moderate migraine.

DOT Script for Isometheptene Clinical Development Workflow

Caption: Historical development workflow of isometheptene for headache.

Conclusion

Isometheptene holds a significant place in the history of headache therapeutics as a non-ergot vasoconstrictor. Its development and long-term use in combination formulations highlight the clinical need for multi-mechanism approaches to headache management. While its sympathomimetic and α1-adrenergic effects have been understood for some time, the more recent discovery of the I1-imidazoline receptor activity of its (R)-enantiomer opens new avenues for understanding its pharmacological profile and potentially for the development of novel, more targeted therapies. Although isometheptene-containing products are no longer widely available due to modern regulatory requirements for efficacy data, the historical and pharmacological data reviewed herein provide valuable insights for researchers and drug development professionals in the ongoing search for safe and effective headache treatments. The distinct properties of its enantiomers, in particular, may warrant further investigation in the context of developing new vasoconstrictor agents with improved safety profiles.

References

- 1. cochranelibrary.com [cochranelibrary.com]

- 2. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 3. Seymour Diamond | Rosalind Franklin University of Medicine and Science | 16 Publications | 435 Citations | Related Authors [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of migraine with isometheptene, acetaminophen, and dichloralphenazone combination: a double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Isometheptene Mucate Salt

This technical guide provides a comprehensive overview of the core chemical and physical properties, mechanism of action, and analytical methodologies for Isometheptene Mucate salt.

Chemical and Physical Properties

Isometheptene mucate is the salt formed from the sympathomimetic amine Isometheptene and mucic acid. It is described as a white crystalline powder with a characteristic aromatic odor and a bitter taste.[1][2] Racemic Isometheptene is a well-known aliphatic amine, and its pharmacologically acceptable acid addition salts include the mucate salt, typically in a 2:1 ratio of Isometheptene to mucate.[3][4][5]

Quantitative Data

The following table summarizes the key quantitative properties of Isometheptene and its mucate salt.

| Property | Value | Source |

| Isometheptene (Base) | ||

| Molecular Formula | C₉H₁₉N | [6][7][8] |

| Molar Mass | 141.258 g·mol⁻¹ | [6][7][8] |

| Exact Mass | 141.151749610 Da | [7][8] |

| XLogP3-AA | 2.5 | [7][8] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 4 | [7] |

| Topological Polar Surface Area | 12 Ų | [7][8] |

| Isometheptene Mucate Salt | ||

| Molecular Formula | C₂₄H₄₈N₂O₈ or (C₉H₁₉N)₂·C₆H₁₀O₈ | [2][9][10] |

| Molecular Weight | 492.6 g/mol | [9][10] |

| Exact Mass | 492.34106649 Da | [10] |

| Solubility | Soluble in water | [3][4][5][11] |

Mechanism of Action and Signaling Pathway

Isometheptene mucate is a sympathomimetic amine that acts as an indirect-acting sympathomimetic agent.[1][8] Its primary mechanism of action involves the constriction of dilated cranial and cerebral arterioles, which helps to alleviate the stimuli that lead to vascular headaches such as migraines.[1][6][12][13] The vasoconstricting properties of Isometheptene arise from its ability to activate the sympathetic nervous system.[6] It is thought to act as both an alpha and beta-adrenergic receptor agonist.[3] This action is similar to that of ergotamine but with a lower order of toxicity.[1]

The activation of adrenergic receptors on smooth muscle cells by Isometheptene (or by the release of norepinephrine and epinephrine it causes) initiates a signal transduction cascade.[6][8] This leads to an increase in intracellular calcium concentrations, both from the sarcoplasmic reticulum via IP3-mediated release and through enhanced entry across the sarcolemma, resulting in smooth muscle contraction and vasoconstriction.[8] The (R)-enantiomer of Isometheptene has also been shown to be a selective ligand for imidazoline subtype 1 (I1) receptor sites, suggesting a potential role in modulating blood pressure.[3][4][5][11]

Signaling Pathway Diagram

References

- 1. Isometheptene, Caffeine, and Acetaminophen Tablets: Package Insert / Prescribing Info [drugs.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 4. US9403755B2 - Isometheptene isomer - Google Patents [patents.google.com]

- 5. CA2898450A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 6. Isometheptene - Wikipedia [en.wikipedia.org]

- 7. Isometheptene-mucate | C9H19N | CID 6604597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isometheptene Mucate (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Isometheptene Mucate | C24H48N2O8 | CID 15605556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. KR20150115809A - Isometheptene isomer - Google Patents [patents.google.com]

- 12. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. drugs.com [drugs.com]

In-Depth Stereochemical Characterization of (R)- and (S)-Isometheptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene, a sympathomimetic amine, has been utilized in the treatment of migraine and tension headaches for its vasoconstrictive properties. It exists as a pair of enantiomers, (R)- and (S)-isometheptene. As with many chiral drugs, the individual enantiomers of isometheptene exhibit different pharmacological profiles. Notably, the (R)-enantiomer shows a significantly higher affinity for the I1-imidazoline receptor, suggesting a distinct mechanism of action and potentially a more favorable therapeutic and side-effect profile compared to the racemic mixture or the (S)-enantiomer.[1][2] This technical guide provides a comprehensive overview of the stereochemical characterization of (R)- and (S)-isometheptene, detailing the analytical methodologies and presenting key characterization data.

Synthesis and Purification of (R)- and (S)-Isometheptene

The preparation of the individual enantiomers of isometheptene is crucial for their pharmacological evaluation. A common approach involves the synthesis from chiral precursors to yield the desired stereoisomer.

Experimental Protocol: Synthesis of (R)-Isometheptene